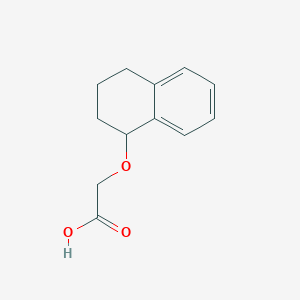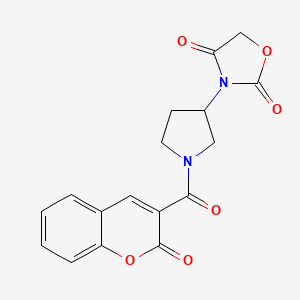
3-(1-(2-oxo-2H-chromene-3-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of 2H-chromene, also known as coumarin . Coumarins are a family of naturally occurring compounds involved in various biological processes, including plant growth regulation, respiration, photosynthesis, and defense against infection . They are used in various fields, including biology, medicine, and polymer science .
Synthesis Analysis
Ethyl coumarin-3-carboxylate, a related compound, is used in the production of biologically active compounds . It was first synthesized via the Perkin reaction in 1868, and many simple coumarins are still prepared through this method . In the early 1900s, the Knoevenagel reaction emerged as an important synthetic method to synthesize coumarin derivatives with a carboxyl group at the 3-position .Molecular Structure Analysis
The molecular structure of the compound would likely include a chromene (or coumarin) core, which is a fused ring structure consisting of a benzene ring and a pyrone ring . The compound also contains a pyrrolidinyl group and an oxazolidine-2,4-dione group attached to the chromene core.Chemical Reactions Analysis
The reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate has been studied . Although salicylaldehyde azine was reported as the single product of the reaction, another main reaction product, malono-hydrazide, was identified .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. For example, the IR spectrum would likely show peaks corresponding to the various functional groups present in the molecule, such as C=O, C-O-C, and aromatic C=C .作用機序
Target of Action
It is known that compounds with a similar structure, such as 2-oxo-2h-chromene-3-carboxylic acid, are coumarins . Coumarins are known to interact with various biological targets, including enzymes and receptors, and play a role in a wide range of biological activities .
Mode of Action
Compounds with similar structures have been found to interact with their targets in various ways, leading to changes in cellular processes . For instance, indole derivatives, which share a similar heterocyclic structure, have been found to bind with high affinity to multiple receptors .
Biochemical Pathways
Compounds with similar structures, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that these compounds may affect a variety of biochemical pathways.
Pharmacokinetics
The pyrrolidine ring, a component of this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . These properties could potentially impact the bioavailability of the compound .
Result of Action
Compounds with similar structures, such as indole derivatives, have been found to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It is known that the biological activity of compounds can be influenced by various factors, including the spatial orientation of substituents and the stereoisomers of the compound .
実験室実験の利点と制限
One of the main advantages of using 3-(1-(2-oxo-2H-chromene-3-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione in lab experiments is its potent activity against cancer cells. However, one of the limitations is that the compound can be difficult to synthesize and purify, which can make it challenging to work with in the lab.
将来の方向性
There are many potential future directions for research on 3-(1-(2-oxo-2H-chromene-3-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione. Some possible areas of research include:
1. The development of new drugs for the treatment of cancer and other diseases based on the structure of this compound.
2. Further studies on the mechanism of action of the compound to better understand how it works and how it can be optimized for use in medical applications.
3. The synthesis of new derivatives of this compound with improved properties and activity.
4. The development of new methods for the synthesis and purification of this compound to make it more accessible for use in scientific research.
5. The investigation of the potential applications of this compound in other areas of research, such as neuroscience and immunology.
合成法
The synthesis of 3-(1-(2-oxo-2H-chromene-3-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione is a complex process that involves multiple steps. One of the most common methods involves the reaction of 3-amino-2-oxo-2H-chromene-6-carboxylic acid with ethyl 2-bromoacetate, followed by the addition of sodium hydride and 2-oxo-2-(piperidin-3-ylamino)acetic acid. The resulting product is then treated with acetic anhydride and triethylamine to yield the final compound.
科学的研究の応用
3-(1-(2-oxo-2H-chromene-3-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the development of new drugs for the treatment of cancer. Studies have shown that the compound exhibits potent cytotoxic activity against a variety of cancer cell lines, including breast, lung, and colon cancer.
特性
IUPAC Name |
3-[1-(2-oxochromene-3-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O6/c20-14-9-24-17(23)19(14)11-5-6-18(8-11)15(21)12-7-10-3-1-2-4-13(10)25-16(12)22/h1-4,7,11H,5-6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKNZPSLAVUHLAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C(=O)COC2=O)C(=O)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2,3-dimethoxybenzamide](/img/structure/B2856314.png)
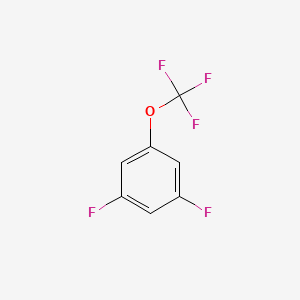
![Octahydropyrazino[2,1-c][1,4]oxazine dihydrochloride](/img/no-structure.png)
![3-Bromo-4H-thieno[3,2-b]pyrrole-5-carbaldehyde](/img/structure/B2856319.png)
![1-(3,7-Dimethylimidazo[1,2-a]pyridin-2-yl)ethanone](/img/structure/B2856320.png)
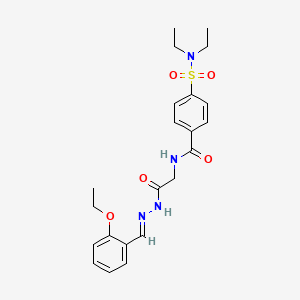
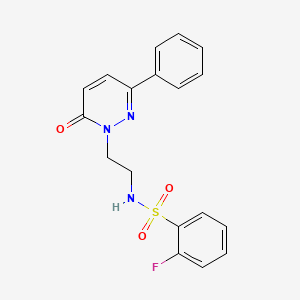


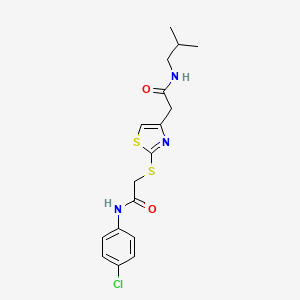


![ethyl 2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2856334.png)
